molecular formula C15H15NO3 B15195451 6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione CAS No. 60532-68-5

6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione

Cat. No.: B15195451
CAS No.: 60532-68-5
M. Wt: 257.28 g/mol
InChI Key: LIWJXTCNWJMVDQ-UHFFFAOYSA-N
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Description

NSC 288373, also known as 2-amino-6-methylbenzothiazole, is a chemical compound with the molecular formula C8H8N2S. It is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methylbenzothiazole typically involves the reaction of o-toluidine with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the benzothiazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 150-200°C.

Industrial Production Methods

In industrial settings, the production of 2-amino-6-methylbenzothiazole can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methylbenzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-amino-6-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-methylbenzothiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity.

Comparison with Similar Compounds

2-amino-6-methylbenzothiazole can be compared with other similar compounds such as:

  • 2-amino-6-ethoxybenzothiazole
  • 2-amino-6-chlorobenzothiazole
  • 2-amino-6-nitrobenzothiazole

Uniqueness

The uniqueness of 2-amino-6-methylbenzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position of the benzothiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

60532-68-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6,6-dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione

InChI

InChI=1S/C15H15NO3/c1-15(2)8-11-12(9-15)19-14(18)16(13(11)17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

LIWJXTCNWJMVDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)OC(=O)N(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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